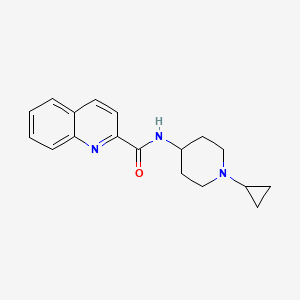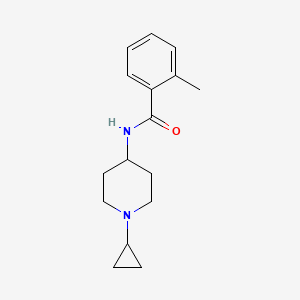
N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is known to have a unique mechanism of action, which makes it an attractive target for further research.
作用机制
The mechanism of action of N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide involves the inhibition of the reuptake of dopamine and norepinephrine. The compound binds to the dopamine and norepinephrine transporters, preventing the reuptake of these neurotransmitters, leading to an increase in their concentration in the synaptic cleft. This increase in neurotransmitter concentration leads to an increase in neuronal activity, which is responsible for the compound's therapeutic effects.
Biochemical and Physiological Effects:
N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide has several biochemical and physiological effects. The compound has been shown to increase dopamine and norepinephrine levels in the brain, leading to an increase in neuronal activity. This increase in neuronal activity is responsible for the compound's therapeutic effects, including its potential use in the treatment of various diseases.
实验室实验的优点和局限性
One of the advantages of using N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide in lab experiments is its well-established synthesis method. The compound is also relatively stable, making it easy to handle and store. However, one of the limitations of using N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide in lab experiments is its potential toxicity. The compound has been shown to have toxic effects on certain cell types, which may limit its use in some experiments.
未来方向
There are several future directions for the research of N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide. One possible direction is the further study of the compound's potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. Another possible direction is the study of the compound's potential use as an analgesic and anti-inflammatory agent. Additionally, the development of new synthesis methods for N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide may lead to the discovery of new analogs with improved therapeutic properties.
Conclusion:
N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has a unique mechanism of action and has been studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. There are several future directions for the research of N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide, including the further study of its potential therapeutic applications and the development of new synthesis methods.
合成方法
The synthesis of N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide involves the reaction of 3-methylbenzoic acid with thionyl chloride to form 3-methylbenzoyl chloride. The resulting compound is then reacted with 1-cyclopropylpiperidine to form N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide. The synthesis method of N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide is well-established and has been used in various scientific research studies.
科学研究应用
N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide has several potential applications in scientific research. The compound has been studied for its potential use in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It has also been studied for its potential use as an analgesic and anti-inflammatory agent.
属性
IUPAC Name |
N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-12-3-2-4-13(11-12)16(19)17-14-7-9-18(10-8-14)15-5-6-15/h2-4,11,14-15H,5-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJVPMKUBLQEEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2CCN(CC2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylpiperidin-4-yl)-3-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Methoxy-5-methylphenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7501496.png)




![Pyridin-2-yl-[4-(pyrrolidine-1-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501537.png)
![N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501541.png)

![N-[(4-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501555.png)
![N-[(4-bromophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501562.png)

![N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501570.png)
